2,2-Dichlorovinyl diethyl phosphate

Description

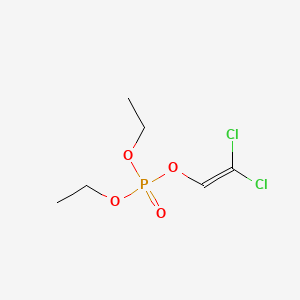

Structure

2D Structure

3D Structure

Properties

CAS No. |

72-00-4 |

|---|---|

Molecular Formula |

C6H11Cl2O4P |

Molecular Weight |

249.03 g/mol |

IUPAC Name |

2,2-dichloroethenyl diethyl phosphate |

InChI |

InChI=1S/C6H11Cl2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

BVZSTBILYMMKCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC=C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 2,2 Dichlorovinyl Diethyl Phosphate Analogs

Laboratory-Scale Synthetic Routes and Reaction Mechanisms

The laboratory synthesis of 2,2-dichlorovinyl diethyl phosphate (B84403) analogs relies on a few core reaction pathways that allow for the construction of the dichlorovinyl phosphate moiety. These methods can be adapted to produce a wide range of analogs with varying alkyl or aryl substituents on the phosphate group.

Dehydrochlorination Pathways of Chloral-Phosphonate Adducts

A primary and well-established method for the synthesis of 2,2-dichlorovinyl diethyl phosphate involves the dehydrochlorination of a chloral-phosphonate adduct. This process, often referred to as the Perkow reaction, is a powerful tool for the formation of vinyl phosphates. The reaction typically proceeds by the addition of a trialkyl phosphite (B83602) to chloral (B1216628) (trichloroacetaldehyde), forming an intermediate phosphonium (B103445) salt. This intermediate then undergoes a rearrangement and elimination of an alkyl halide to yield the desired 2,2-dichlorovinyl phosphate.

The mechanism of this reaction has been the subject of detailed study, with evidence pointing to a complex series of equilibria involving the initial adduct and subsequent intramolecular rearrangement. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and the distribution of byproducts.

Esterification and Transesterification Reactions of Dichlorovinyl Phosphates

Esterification and transesterification reactions provide versatile methods for modifying the phosphate moiety of dichlorovinyl phosphates, allowing for the synthesis of a diverse library of analogs. nih.govresearchgate.net

Direct Esterification: This approach involves the reaction of a dichlorovinyl phosphoric acid derivative with an alcohol in the presence of a coupling agent or under conditions that promote dehydration. While conceptually straightforward, this method can be limited by the sensitivity of the starting materials and the potential for side reactions. Recent advancements have explored the use of milder and more selective esterification agents to improve yields and purity. rsc.org For instance, microwave-assisted direct esterification of P-acids has emerged as a greener alternative to traditional methods that rely on P-chlorides. nih.gov

Transesterification: This method involves the exchange of the alkyl or aryl groups on the phosphate with a different alcohol, typically catalyzed by an acid or a base. Transesterification is particularly useful for introducing functionalized or sterically hindered groups that may be difficult to incorporate through direct esterification. The reaction equilibrium can be shifted towards the desired product by using an excess of the new alcohol or by removing the displaced alcohol from the reaction mixture. Studies have shown that the choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. researchgate.net

Utilization of Trialkyl Phosphites in Synthetic Strategies

Trialkyl phosphites are key reagents in the synthesis of this compound and its analogs, primarily through the Perkow reaction as described earlier. The reactivity of the trialkyl phosphite is influenced by the nature of the alkyl groups, with more nucleophilic phosphites generally leading to faster reaction rates.

Beyond the Perkow reaction, trialkyl phosphites can also be employed in other synthetic strategies. For example, they can be used to prepare dialkyl phosphites, which are valuable intermediates for the synthesis of various organophosphorus compounds. google.com The reaction of a trialkyl phosphite with phosphorous acid can produce diethyl phosphite in high purity and yield. google.com

The choice of trialkyl phosphite can also influence the final product in reactions involving other chlorinated carbonyl compounds, leading to a range of substituted vinyl phosphates with different biological activities.

Isotopic Labeling Methodologies for Tracer Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways, environmental degradation, and mode of action of this compound and its analogs. By incorporating a radioactive or stable isotope into the molecule, researchers can track its journey through biological and environmental systems with high sensitivity and specificity. openmedscience.comselcia.com

Radiosynthesis of Carbon-14 Labeled Vinyl Phosphate Moieties

Carbon-14 (¹⁴C) is a preferred isotope for labeling organic molecules due to its long half-life of approximately 5,730 years and the fact that its incorporation results in a molecule that is chemically identical to the unlabeled compound. openmedscience.comopenmedscience.comalmacgroup.com The synthesis of ¹⁴C-labeled this compound typically involves the use of a ¹⁴C-labeled precursor at an early stage of the synthesis. selcia.comacs.org

For instance, the synthesis could start from barium [¹⁴C]-carbonate, which is then converted into a key intermediate such as [¹⁴C]-acetyl chloride or [¹⁴C]-chloral. acs.org This labeled intermediate is then carried through the synthetic sequence to produce the final ¹⁴C-labeled vinyl phosphate. The position of the ¹⁴C label within the molecule is crucial and is determined by the synthetic route. A metabolically stable position is often chosen to ensure that the label remains with the core structure during metabolic transformations. almacgroup.com

Table 1: Key Considerations in Carbon-14 Labeling

| Factor | Description | Reference |

| Synthetic Pathway | The choice of synthetic route dictates the position of the ¹⁴C label. | almacgroup.com |

| Starting Material | Starting from a basic precursor like barium [¹⁴C]-carbonate can be cost-effective but may require a longer synthesis. | almacgroup.com |

| Specific Activity | The amount of radioactivity per unit mass of the compound is a critical parameter for experimental design. | almacgroup.com |

| Radiochemical Purity | Ensuring that the radioactivity is associated with the desired molecule is essential for accurate tracer studies. | almacgroup.com |

Incorporation of Phosphorus-32 (B80044) and Chlorine-36 for Metabolic and Environmental Tracing

In addition to carbon-14, other isotopes such as phosphorus-32 (³²P) and chlorine-36 (³⁶Cl) can be used to label this compound for specific research purposes.

Phosphorus-32 Labeling: ³²P is a high-energy beta emitter with a relatively short half-life of 14.3 days. This makes it suitable for short-term studies where high sensitivity is required. The synthesis of ³²P-labeled this compound would typically involve the use of a ³²P-labeled phosphorylating agent, such as [³²P]-phosphorus oxychloride or a [³²P]-trialkyl phosphite. The resulting labeled compound can be used to trace the absorption, distribution, and excretion of the phosphate moiety.

Chlorine-36 Labeling: ³⁶Cl is a long-lived beta emitter with a half-life of 301,000 years. Labeling the dichlorovinyl group with ³⁶Cl allows for the specific tracking of this portion of the molecule. This can be particularly useful for studying the environmental fate of the compound, including its degradation pathways and the formation of chlorinated metabolites. The synthesis of a ³⁶Cl-labeled analog would likely involve the use of [³⁶Cl]-chloral as a precursor in the Perkow reaction.

The choice of isotope depends on the specific research question, the desired sensitivity, and the duration of the experiment. Each labeling strategy provides unique insights into the complex behavior of this compound and its analogs in biological and environmental systems.

Exploration of Structural Analogs and Homologs in Synthetic Chemistry

The structural backbone of this compound allows for considerable variation, leading to a range of analogs and homologs with tailored properties. The exploration of these variations is a key area of research in synthetic chemistry.

A primary distinction among analogs of 2,2-dichlorovinyl phosphate lies in the nature of the alkyl ester groups, with diethyl and dimethyl esters being the most common. The synthesis of these esters often involves the Perkow reaction, where a trialkyl phosphite reacts with a haloketone. wikipedia.org

The choice between trimethyl phosphite and triethyl phosphite as a precursor directly influences the resulting ester. For instance, 2,2-dichlorovinyl dimethyl phosphate (DDVP) is synthesized using trimethyl phosphite. wikipedia.orgacs.org The synthesis of the diethyl analog, this compound, follows a similar pathway, substituting triethyl phosphite.

The reaction mechanism involves the nucleophilic addition of the phosphite to the carbonyl carbon of an α-haloketone, such as chloral, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges to an enol phosphate, eliminating an alkyl halide. wikipedia.org The yields of these reactions can be influenced by the specific phosphite used and the reaction conditions. For the synthesis of radiolabeled DDVP, yields have been reported to range from 41% to 84%, with an average of approximately 50%. acs.org

A notable advancement in the synthesis of DDVP is the "one-pot" method, which utilizes phosphorus trichloride, chloral hydrate, and methanol (B129727) as raw materials. google.com This process eliminates the need to pre-synthesize trimethyl phosphite, thereby reducing costs and improving efficiency. google.com The reported yield for this method is as high as 95% with a purity of 92%. google.com

Table 1: Comparative Synthesis Data for Diethyl and Dimethyl Esters

| Compound | Precursors | Reaction Type | Reported Yield | Purity | Reference |

| 2,2-Dichlorovinyl Dimethyl Phosphate (DDVP) | Trimethyl phosphite, Chloral | Perkow Reaction | 41-84% | >95% | acs.org |

| 2,2-Dichlorovinyl Dimethyl Phosphate (DDVP) | Phosphorus trichloride, Chloral hydrate, Methanol | One-pot Rearrangement | 95% | 92% | google.com |

| Geranyl Diethyl Phosphate | Geraniol, Diethyl chlorophosphate | Phosphorylation | ~90% (crude) | Not specified | orgsyn.org |

This table showcases key data points in the synthesis of different phosphate esters, highlighting the variability in precursors, reaction types, and resulting yields and purities.

The introduction of bromine into the structure of organophosphate esters represents another avenue for creating derivatives with potentially altered properties. While direct bromination of this compound is not extensively documented in the provided search results, the broader context of organophosphate and flame retardant chemistry suggests that brominated analogs are of significant interest. nih.govacs.org

The synthesis of brominated flame retardants often involves reactions with brominating agents. researchgate.net For instance, the synthesis of other organophosphate esters can involve the use of precursors like diethyl chlorophosphate. orgsyn.org It is conceivable that brominated analogs of this compound could be synthesized by utilizing brominated precursors in a similar fashion to the Perkow reaction. For example, reacting a trialkyl phosphite with a brominated aldehyde or ketone could yield a brominated vinyl phosphate.

The pesticide Naled, O,O-dimethyl-O-(1,2-dibromo-2,2-dichloroethyl)phosphate, is a relevant example of a brominated organophosphate that can decompose to dichlorvos (B1670471). nih.gov This indicates a chemical relationship and potential synthetic pathway between brominated and non-brominated analogs.

Catalysis and Reaction Condition Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound and its analogs are highly dependent on the reaction conditions and the use of catalysts.

In the traditional Perkow reaction, the reaction is typically carried out under anhydrous conditions. acs.org The optimization of reaction conditions such as temperature, solvent, and the presence of an acid acceptor can significantly impact the yield and purity of the final product. acs.org For example, in the one-pot synthesis of DDVP from phosphorus trichloride, the temperature is controlled at 10-30°C during the initial addition and later raised to 40-80°C. google.com The use of a solvent like DMF or propyl ether and the timely removal of HCl are also crucial for achieving high yields. google.com

While the synthesis of these compounds often proceeds without a specific catalyst, the broader field of organophosphate chemistry has explored catalytic methods. For instance, the degradation of dichlorvos has been studied using various catalysts, including protein-capped zero-valent iron nanoparticles and Mg2+-doped TiO2 nanocatalysts. researchgate.netresearchgate.net Although these are degradation studies, the principles of catalysis could potentially be applied to synthetic pathways to improve efficiency and reduce by-product formation.

The industrial production of dichlorvos often involves the alkaline hydrolysis of dipterex (trichlorfon), where chloroalkene is used as the reaction solvent. google.com Optimization of this process includes phase-splitting and extraction steps to recover and recycle unreacted materials and purify the final product. google.com The extraction temperatures are controlled between 40-80°C to maximize efficiency. google.com

Mechanistic Biochemical and Molecular Interaction Studies

Inhibition Kinetics of Cholinesterase Enzymes by 2,2-Dichlorovinyl Diethyl Phosphate (B84403) Analogs

The inhibitory power of 2,2-dichlorovinyl diethyl phosphate and its analogs, such as the well-studied 2,2-dichlorovinyl dimethyl phosphate (Dichlorvos or DDVP), stems from their ability to effectively and often irreversibly block the activity of essential enzymes like acetylcholinesterase (AChE). nih.gov This inhibition disrupts normal nerve function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org

The interaction between dichlorovinyl phosphates and acetylcholinesterase is a multi-step process initiated by the binding of the inhibitor to the enzyme's active site. The active site of AChE contains a "catalytic triad" of amino acids (serine, histidine, and glutamate) and an "oxyanion hole," which are crucial for hydrolyzing acetylcholine. Organophosphate inhibitors mimic the structure of acetylcholine, allowing them to dock within this active site. mdpi.com

Molecular modeling and in vitro studies of organophosphate analogs have identified key interactions that stabilize the enzyme-inhibitor complex. nih.gov These include:

Hydrophobic Interactions: The alkyl groups (e.g., diethyl) and the dichlorovinyl group of the inhibitor can form hydrophobic interactions with specific residues in the active site gorge, such as Trp86 (tryptophan) and Tyr337 (tyrosine). nih.gov

Hydrogen Bonding: The phosphoryl oxygen can form hydrogen bonds with residues in the oxyanion hole, further anchoring the inhibitor in the correct orientation for reaction. nih.gov

Covalent Bonding: The ultimate inhibitory step is the formation of a stable covalent bond between the phosphorus atom of the inhibitor and the hydroxyl group of the active site serine residue. acs.orgmdpi.com

The defining mechanism of cholinesterase inhibition by this compound is the phosphorylation of the serine residue (specifically Ser-203 in human AChE) within the enzyme's catalytic site. acs.org This reaction is analogous to the acetylation that occurs with the natural substrate, acetylcholine, but with a critical difference: the resulting phosphoserine bond is extremely stable and hydrolyzes at a negligible rate. nih.gov

The process can be represented as: E-OH + P-X → E-O-P + H-X Where:

E-OH is the active cholinesterase enzyme with its serine hydroxyl group.

P-X is the organophosphate inhibitor, where X is the dichlorovinyl "leaving group."

This phosphorylation effectively renders the enzyme non-functional. The strength of the P-O bond formed with the serine residue leads to what is considered irreversible inhibition, causing a lasting disruption of acetylcholine metabolism. nih.gov

For dichlorovinyl phosphates, non-enzymatic conversion, primarily through hydrolysis, is predominantly a degradation or detoxification pathway rather than one that activates inhibitory species. In aqueous environments, Dichlorvos (B1670471) (the dimethyl analog) is unstable and breaks down into non-inhibitory products. bch.ronih.gov

The principal hydrolysis reaction involves the cleavage of the phosphate-dichlorovinyl bond, yielding dialkyl phosphoric acid and dichloroacetaldehyde (B1201461) (DCA). bch.ronih.gov This reaction is significantly faster in alkaline conditions. nih.gov Bond order calculations have confirmed that the phosphate-dichlorovinyl bond is the weakest and most likely to cleave first during hydrolysis. bch.ro Therefore, non-enzymatic processes in the environment primarily serve to break down the parent compound, reducing its potential to act as a cholinesterase inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Biochemical Function

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. For organophosphate inhibitors, QSAR helps to predict their inhibitory potency based on specific molecular features. nih.govnasa.gov

QSAR models have successfully predicted the acetylcholinesterase inhibitory activity of organophosphates by analyzing various molecular descriptors. nih.govresearchgate.net The bimolecular rate constant (kᵢ), a measure of inhibitory potency, has been shown to correlate well with several key descriptors:

Hydrophobic Substituent Constants (π): These constants quantify the hydrophobicity of different parts of the molecule. A strong correlation suggests that hydrophobic interactions, which facilitate the entry and binding of the inhibitor into the enzyme's active site gorge, are critical for potent inhibition. nasa.govnasa.gov

Electronic Properties: The electronic nature of the substituents significantly impacts the reactivity of the central phosphorus atom. The net atomic charge at the phosphorus atom, calculated using methods like CNDO/2, correlates with the rate of hydrolysis and, by extension, the susceptibility of the phosphorus to nucleophilic attack by the active site serine. nasa.govnasa.gov

Steric Factors: While less universally correlated than hydrophobic and electronic factors for this class, the size and shape of the alkyl and leaving groups can influence how well the inhibitor fits into the enzyme's active site. nasa.gov

| QSAR Descriptor Type | Relevance to Inhibition Potency | Reference |

| Hydrophobic Constants | Correlates with the ability of the inhibitor to enter and bind to the hydrophobic active site gorge of AChE. | nasa.gov |

| Electronic Properties | The net charge on the phosphorus atom influences its reactivity towards the nucleophilic serine residue. | nasa.gov |

| Steric Parameters | The size and shape of substituents can affect the proper positioning of the inhibitor within the active site. | nasa.gov |

The length of the alkyl chains (e.g., diethyl in this compound vs. dimethyl in Dichlorvos) has a notable influence on the compound's biochemical reactivity and inhibitory potency. While both are effective inhibitors, the difference in alkyl group size can alter several properties:

Steric Hindrance: The larger ethyl groups may introduce more steric bulk compared to methyl groups, potentially affecting the rate of binding or the precise orientation within the confined space of the AChE active site.

Hydrophobicity: Diethyl phosphates are generally more hydrophobic than their dimethyl counterparts. As shown in QSAR studies, increased hydrophobicity can enhance binding to the enzyme. nasa.gov

Electronic Effects: Alkyl groups are weakly electron-donating. The difference in inductive effects between two ethyl groups versus two methyl groups can subtly alter the electrophilicity of the phosphorus atom, thereby influencing the rate of phosphorylation.

Comparing the bimolecular rate constants (kᵢ) of various dimethyl and diethyl organophosphate analogs against human acetylcholinesterase illustrates these differences in reactivity.

| Compound (Alkyl Group) | Target Enzyme | Inhibition Rate Constant (kᵢ) (M⁻¹ min⁻¹) | Reference |

| Dichlorvos (Dimethyl) | Human Plasma Cholinesterase | Inhibition rate constant decreased by 19.2% in pesticide-exposed individuals compared to controls, indicating measurable inhibitory action. | ekb.eg |

| Ethoprophos (Dipropyl - analog) | Human AChE | 1.1 x 10⁵ | nih.gov |

| Fenamiphos (Ethyl/Isopropyl) | Human AChE | 6.7 x 10³ | nih.gov |

| Phosalone (Diethyl) | Human AChE | 3.6 x 10³ | nih.gov |

Enzymatic Biotransformation and Hydrolysis Studies by Microbial Enzymes

Microbial bioremediation is a promising and environmentally friendly approach to mitigate the pollution caused by organophosphate pesticides like DDVP. nih.govnih.gov Several microbial species have been identified with the capacity to degrade DDVP, primarily through enzymatic hydrolysis. nih.gov

A key enzymatic pathway in the degradation of DDVP involves the hydrolysis of the phosphoester (P-O) bond, a reaction catalyzed by a class of enzymes known as paraoxonases or organophosphorus hydrolases (OPH). nih.govmdpi.com These enzymes are of significant interest due to their ability to detoxify a range of organophosphate compounds.

In the filamentous fungus Trichoderma atroviride strain T23, a paraoxonase-like enzyme, designated TaPon1-like, has been identified and characterized for its role in DDVP degradation. nih.govbiorxiv.org This enzyme shares homology with human paraoxonase 1 (HuPON1) and demonstrates effective hydrolysis of organophosphate-oxons. biorxiv.org The primary degradation route initiated by TaPon1-like involves the cleavage of the P-O bond in the DDVP molecule. nih.gov

Similarly, studies on human serum have characterized "A"-esterases, which include paraoxonase, and their ability to hydrolyze O,O-dimethyl-2,2-dichlorovinyl phosphate (a related compound to DDVP). nih.gov These enzymes also act on the P-O bond, demonstrating a common mechanism of action across different biological systems. nih.gov While sharing similarities in pH sensitivity and the requirement for Ca2+ ions, the DDVP-hydrolyzing enzyme in human serum (DDVP-ase) can be differentiated from paraoxonase by its greater heat stability. nih.gov

The catalytic mechanism of paraoxonase-like enzymes often involves a binuclear metal center, which facilitates the nucleophilic attack on the phosphorus atom of the organophosphate substrate. mdpi.com For instance, in PON1, a calcium ion (Ca2+) plays a crucial catalytic role, activating a water molecule for the attack on the phosphorus center. mdpi.com

For the paraoxonase-like enzyme (reTAPON1-LIKE) from T. atroviride T23, detailed kinetic studies have been performed. The purified recombinant enzyme exhibited a Km of 0.23 mM and a kcat of 204.3 s⁻¹ for DDVP. nih.govbiorxiv.org This low Km value suggests a high affinity of the enzyme for DDVP, and the high kcat indicates a rapid catalytic turnover. nih.govbiorxiv.org In contrast, the DDVP-hydrolyzing activity in human serum showed an apparent Km of 7.1 mM, indicating a lower affinity for the substrate compared to the fungal enzyme. nih.gov

The catalytic mechanism of these hydrolases generally involves the activation of a water molecule by the enzyme's active site residues and metal cofactors, followed by a nucleophilic attack on the phosphorus atom of the DDVP molecule. mdpi.com This leads to the cleavage of the P-O bond and the formation of less toxic products. nih.gov For the TaPon1-like enzyme, the hydrolysis of DDVP results in the formation of dimethyl phosphate. biorxiv.org

Table 1: Enzyme Kinetic Parameters for DDVP Degradation

| Enzyme/System | Source | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (nmol·min⁻¹·ml⁻¹) |

| TaPon1-like | Trichoderma atroviride T23 | DDVP | 0.23 nih.govbiorxiv.org | 204.3 nih.govbiorxiv.org | Not Reported |

| DDVP-ase | Human Serum | DDVP | 7.1 nih.gov | Not Reported | 143 nih.gov |

Note: Vmax values are dependent on enzyme concentration and thus are not directly comparable without knowing the enzyme concentration.

The ability of microorganisms to degrade pollutants like DDVP is encoded in their genetic material. nih.govnih.gov The genes responsible for producing degrading enzymes are often found on plasmids or within the microbial chromosome and their expression can be induced by the presence of the pollutant. nih.gov

In T. atroviride strain T23, the gene encoding the paraoxonase-like enzyme, TaPon1-like, has been identified. biorxiv.org This gene contains an open reading frame of 1317 base pairs. biorxiv.org Reverse Transcriptase-PCR (RT-qPCR) analysis revealed that the expression of TaPon1-like was continuously high during the degradation of DDVP over a 120-hour period. nih.govbiorxiv.org Furthermore, gene knockout experiments demonstrated the importance of this gene; a strain with the TaPon1-like gene deleted showed a significant decrease in its ability to hydrolyze the P-O bond of DDVP. nih.gov Specifically, the knockout strain lost 35.6% of its DDVP degradation capacity at 24 hours, and this function was restored when the gene was reintroduced. biorxiv.org

Studies on fungi from pesticide-polluted soils in Nigeria also highlighted the expression of phosphoesterase genes, specifically opd and mpd, which were over-expressed in all tested strains. nih.gov This indicates a widespread genetic potential for organophosphate degradation in fungal communities exposed to these compounds. The degradation pathway of other chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid, has been extensively studied, and the responsible tfd genes have been well-characterized, providing a model for understanding the genetic basis of xenobiotic degradation. nih.gov

Investigations into Other Potential Molecular Interactions (e.g., Alkylation)

While enzymatic hydrolysis is the primary mechanism for DDVP detoxification, other molecular interactions can also occur. Organophosphates are known for their ability to act as alkylating agents, although this is a less studied aspect of their toxicology compared to acetylcholinesterase inhibition. The electrophilic nature of the phosphorus atom and the carbon atoms in the vinyl group of DDVP could potentially lead to alkylation of cellular macromolecules.

Research has shown that DDVP can have effects beyond direct enzyme inhibition. For instance, studies on the immune system of perforin-knockout mice revealed that DDVP can inhibit the activities of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and lymphokine-activated killer (LAK) cells. nih.gov This inhibition was found to be mediated by the impairment of the Fas-ligand/Fas pathway, as DDVP decreased the expression of Fas antigen on target cells and FasL on LAK cells. nih.gov While not a direct alkylation study, this demonstrates that DDVP can have broader molecular interactions that affect cellular signaling pathways. Further research is needed to fully elucidate the potential for DDVP to act as an alkylating agent and the biological consequences of such interactions.

Environmental Dynamics and Advanced Transformation Pathways

Abiotic Degradation Mechanisms and Kinetics

The persistence of 2,2-dichlorovinyl diethyl phosphate (B84403) in the environment is significantly influenced by non-biological degradation pathways. These processes, driven by chemical and physical factors, play a crucial role in the transformation and ultimate removal of this compound from various environmental compartments.

Hydrolytic Degradation Pathways in Aqueous Environments and pH Dependency

Hydrolysis is a primary mechanism for the degradation of 2,2-dichlorovinyl diethyl phosphate in aqueous solutions. nih.gov This process involves the cleavage of the molecule by reaction with water, leading to the formation of several breakdown products, including dichloroacetaldehyde (B1201461), dichloroethanol, dichloroacetic acid, and dimethyl phosphate. nih.govnih.gov The rate of this degradation is highly dependent on the pH of the water. nih.govscispace.com

The degradation of this compound is significantly faster in alkaline conditions compared to neutral or acidic environments. nih.gov For instance, one study observed that in winter temperatures, the pesticide was still present in filtered water at pH 6.1 after 180 days, while it disappeared after 81 days in river water (pH 7.3) and 34 days in seawater (pH 8.1). nih.gov During the summer, these degradation times were reduced, but the trend of faster degradation at higher pH remained. nih.gov This increased rate of hydrolysis under alkaline conditions is a key factor in its environmental persistence. nih.gov

Conversely, under acidic conditions (pH 3), the photodegradation rate constant was found to be higher (0.064 h⁻¹) compared to that at pH 7 (0.040 h⁻¹), suggesting that while alkaline conditions favor hydrolysis, acidic conditions can enhance photochemical degradation pathways. nih.gov

Photochemical Transformation under UV and Solar Irradiation

Photochemical transformation, driven by both UV and solar irradiation, is another significant abiotic degradation pathway for this compound. nih.gov While the compound does not strongly absorb ultraviolet light above 240 nm, its degradation can be induced by sunlight. nih.govnih.gov

Under simulated sunlight, the photodegradation of this compound in deionized water was observed to occur primarily in the presence of dissolved molecular oxygen. nih.gov The degradation followed pseudo-first-order kinetics during the initial hours of irradiation. nih.gov The main photoproducts identified under both simulated solar light and UV-C irradiation include o-methyl 2,2-dichlorovinyl phosphate, dichloroacetaldehyde, and dimethylphosphate. nih.gov

The presence of substances like humic acids in natural waters can have a dual role, acting as both a photosensitizer and an inhibitor. nih.gov At low concentrations, humic acids were found to enhance the photodegradation of the pesticide. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) represent a suite of powerful chemical treatment methods for the remediation of water contaminated with persistent organic pollutants like this compound. pinnacleozone.comnumberanalytics.comontosight.ai These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively break down complex organic molecules into simpler, less harmful substances. pinnacleozone.comnumberanalytics.commdpi.com

Hydroxyl radicals are the primary oxidizing species in AOPs and can be generated through various chemical and physical means. nih.govmdpi.com In the context of this compound degradation, the reaction with hydroxyl radicals is a key pathway. nih.gov The rate constant for the reaction of OH radicals with dichlorvos (B1670471) has been determined to be approximately (2.6 +/- 0.3) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This rapid reaction leads to an estimated tropospheric lifetime of about 11 hours for dichlorvos with respect to OH radical oxidation. nih.gov The major carbon-containing products of this reaction in the atmosphere under sunlight are phosgene (B1210022) and carbon monoxide. nih.gov

Catalytic systems are frequently employed to enhance the efficiency of AOPs. Titanium dioxide (TiO₂) and Fenton reagents are two of the most studied systems for the degradation of this compound.

Titanium Dioxide (TiO₂): TiO₂ photocatalysis, induced by UV-A light, has been shown to effectively degrade this compound in aqueous suspensions. nih.govresearchgate.net The degradation rate is influenced by factors such as dissolved oxygen levels. nih.govresearchgate.net The process leads to the formation of inorganic species and organic intermediates, with the decrease in pH during irradiation suggesting the formation of organic acids. nih.govresearchgate.net Combining TiO₂ with ultrasound (US/TiO₂) or solar light (solar/TiO₂) has demonstrated significant enhancement in degradation compared to either method alone. researchgate.net

Fenton Reagents: The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a highly effective method for oxidizing this compound. nycu.edu.tw The reaction proceeds in two stages, with a rapid initial decomposition followed by a slower phase. nycu.edu.tw The efficiency of the Fenton reaction is influenced by the concentration of ferrous ions, with higher concentrations leading to a greater elimination rate of the pesticide. nycu.edu.tw However, the process is sensitive to the presence of certain anions, such as phosphate ions, which can inhibit the catalytic activity of the iron ions. nycu.edu.tw Combining the Fenton process with hydrodynamic cavitation or ultrasound has been shown to achieve a high degree of degradation in a short period. nih.govresearchgate.net For instance, a combination of hydrodynamic cavitation and Fenton's chemistry resulted in 91.5% degradation of dichlorvos within one hour of treatment. nih.govresearchgate.net

Sonochemical and hydrodynamic cavitation are emerging AOPs that utilize the physical phenomenon of cavitation—the formation, growth, and implosion of microbubbles in a liquid—to degrade pollutants. nih.govnih.gov

Sonochemical Degradation: This process uses low-frequency ultrasound to induce cavitation. nih.gov The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of free radicals that attack and degrade the pollutant molecules. nih.govnih.gov The degradation of this compound using sonochemical reactors has been shown to be effective, with acidic conditions favoring the process. nih.gov The efficacy can be further enhanced by adding substances like hydrogen peroxide or Fenton's reagent. nih.gov

Hydrodynamic Cavitation: This method generates cavitation by passing a liquid through a constriction, such as an orifice or a venturi. researchgate.net The subsequent pressure drop leads to the formation of cavities. Similar to sonochemistry, the collapse of these cavities creates conditions for the degradation of pollutants. researchgate.net Studies have shown that hydrodynamic cavitation can effectively degrade this compound, with factors like inlet pressure and pH influencing the efficiency. researchgate.net Combining hydrodynamic cavitation with Fenton's reagent has proven to be a particularly effective strategy, achieving a degradation of 91.5% in one hour. researchgate.net

Interactive Data Table: Degradation Efficiency of this compound using Advanced Oxidation Processes

| Treatment Method | Initial Concentration (ppm) | Treatment Time (h) | Degradation Efficiency (%) | Reference |

| Hydrodynamic Cavitation | 20 | 1 | ~12.5 | researchgate.net |

| Hydrodynamic Cavitation + Fenton's Reagent | 20 | 1 | 91.5 | nih.govresearchgate.net |

| Ultrasound (US) | 20 | 2 | 6.4 | researchgate.net |

| US/TiO₂ | 20 | 2 | Not specified, but significant | researchgate.net |

| Solar/TiO₂ | 20 | 2 | 78.42 | researchgate.net |

| US/Fenton | 20 | 2 | 81.19 | researchgate.net |

| US/Ozone | 20 | Not specified | Complete | researchgate.net |

| Fenton's Reagent ([Fe²⁺]=5x10⁻⁴M) | Not specified | 1 | 99.8 | nycu.edu.tw |

| Fenton's Reagent ([Fe²⁺]=5x10⁻⁵M) | Not specified | 1 | 40 | nycu.edu.tw |

Gamma Radiation-Induced Degradation and By-product Identification

Advanced oxidation processes, such as gamma irradiation, have been investigated for their efficacy in breaking down recalcitrant organic compounds like this compound. Research has demonstrated that gamma radiation can effectively degrade this pesticide in aqueous solutions. In one study, complete degradation of the compound was achieved at an absorbed dose of 10 kGy. researchgate.net The process yields several by-products, which have been identified using gas chromatography-mass spectrometry (GC-MS). researchgate.net

The primary degradation pathway proposed involves the formation of several intermediate compounds before eventual mineralization. researchgate.net

Table 1: By-products Identified from Gamma Radiation of this compound

| By-product Identified | Chemical Formula | Reference |

|---|---|---|

| Phosphoric acid trimethyl ester | C₃H₉O₄P | , researchgate.net |

| 2-chloroethenyl dimethyl ester phosphoric acid | C₄H₈ClO₄P | , researchgate.net |

Biotic Degradation and Microbial Bioremediation Strategies

Microbial degradation is a crucial pathway for the removal of this compound from contaminated environments, representing a cost-effective and environmentally sound remediation strategy. nih.govresearchgate.net

A diverse range of microorganisms, including both bacteria and fungi, have been identified for their ability to break down this compound, often utilizing it as a source of carbon. nih.govslideshare.net These microbes have been isolated from various environments, particularly pesticide-contaminated soils. nih.govacademicjournals.org

Bacteria: Numerous bacterial genera have demonstrated the capacity to degrade this pesticide. Isolates are often capable of using the compound as their sole carbon source. slideshare.netnih.gov

Acinetobacter sp. slideshare.netacademicjournals.orgiiste.org

Bacillus sp. , including B. amyloliquefaciens and B. cereus nih.govnih.gov

Halomonas sp. nih.gov

Nocardia mediterranei nih.gov

Ochrobactrum intermedium nih.gov

Proteus vulgaris slideshare.netnih.goviiste.org

Pseudomonas sp. , including P. stutzeri and P. aeruginosa nih.govresearchgate.netnih.gov

Serratia sp. slideshare.netnih.goviiste.org

Vibrio sp. slideshare.netnih.goviiste.org

Fungi: Several fungal species are also effective in the bioremediation of this compound. nih.govresearchgate.net

Aspergillus sp. , including A. oryzae and A. niger nih.govresearchgate.net

Cunninghamella sp. , particularly C. elegans nih.gov

Fusarium sp. , including F. solani nih.govnih.gov

Penicillium sp. nih.govnih.gov

Talaromyces sp. , including T. atroroseus nih.gov

Trichoderma sp. , including T. atroviride nih.govresearchgate.net

Table 2: Selected Microorganisms with this compound Degradation Potential

| Microorganism Type | Genus/Species | Degradation Capability | Reference |

|---|---|---|---|

| Bacterium | Proteus vulgaris | Utilizes as sole carbon source; high removal rate. | slideshare.net, nih.gov |

| Bacterium | Pseudomonas stutzeri smk | Degraded 80% of the compound in 7 days. | nih.gov, nih.gov |

| Bacterium | Ochrobactrum intermedium | Degraded 96.38% of the compound in 8 days. | nih.gov |

| Fungus | Cunninghamella elegans | Dominant fungal strain found in polluted soil with degradation ability. | nih.gov |

The microbial breakdown of this compound proceeds through specific metabolic pathways, leading to the formation of various intermediates. The initial and most critical step in its detoxification is hydrolysis, often targeting the P-O-vinyl bond. who.intacademicjournals.org

One well-documented pathway involves the aerobic degradation by Pseudomonas stutzeri smk. This bacterium degrades the parent compound through a five-step process that ultimately results in the formation of free phosphate. nih.gov The primary metabolites formed during this process include 2-chlorovinyl dimethyl phosphate, vinyl dimethyl phosphate, dimethyl phosphate (DMP), and methylphosphate. nih.gov

Other common degradation intermediates reported from the action of various microorganisms include dichloroacetaldehyde (DCA), dichloroethanol, and dichloroacetic acid. who.intcdc.govnih.gov

Table 3: Key Intermediates in the Microbial Degradation of this compound

| Intermediate Compound | Precursor Pathway | Reference |

|---|---|---|

| 2-Chlorovinyl dimethyl phosphate | Aerobic degradation by P. stutzeri | nih.gov |

| Vinyl dimethyl phosphate | Aerobic degradation by P. stutzeri | nih.gov |

| Dimethyl phosphate (DMP) | General hydrolysis; degradation by P. stutzeri | who.int, nih.gov |

| Dichloroacetaldehyde (DCA) | General hydrolysis and microbial breakdown | who.int, nih.gov |

| Dichloroethanol | General abiotic and biotic degradation | who.int, nih.gov |

The rate and extent of microbial degradation of this compound are governed by several environmental and biological factors.

Microbial Community: The composition and density of the microbial population are critical. In many cases, a consortium of different bacterial strains demonstrates higher degradation efficiency than individual isolates. slideshare.netacademicjournals.org

pH: The acidity or alkalinity of the medium significantly impacts degradation rates. Breakdown is generally faster under neutral to alkaline conditions. nih.govepa.gov Pseudomonas stutzeri smk, for instance, shows optimal degradation at a pH of 7. nih.gov

Temperature: Higher temperatures tend to accelerate the degradation process. cdc.govepa.gov The optimal temperature for degradation by P. stutzeri smk was reported to be 30°C. nih.gov

Nutrient Availability: The presence of essential nutrients can stimulate microbial activity and enhance bioremediation. Studies have shown that amending soil with NPK fertilizer can improve the degradation of the pesticide by bacterial consortia compared to the addition of only nitrogen or phosphorus sources. slideshare.net

Moisture: Water content in soil is a key factor, with breakdown being more rapid in moist soils compared to dry conditions. cdc.govnih.gov

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity that can be harnessed for enhanced pollutant degradation. nih.govfao.org Research has shown that interactions between plants and specific fungi can synergistically accelerate the breakdown of this compound. nih.gov

A study involving the grass Panicum maximum and a consortium of five fungal strains demonstrated a significant increase in degradation efficiency. nih.gov When the fungi were applied to the soil along with Spent Mushroom Compost (SMC), the degradation of the pesticide reached up to 82.70% after 90 days. This was a considerable improvement over the control groups (plant only or fungi-SMC mixture only), which showed around 62% degradation. nih.gov This synergistic effect highlights the potential of combining phytoremediation with microbial inoculation to clean up contaminated sites more effectively. nih.govnih.gov

Environmental Fate Modeling and Persistence Studies

Understanding the persistence and movement of this compound in the environment is essential for assessing its potential impact. This involves both field studies and the use of predictive environmental models.

The compound is known to break down rapidly in the environment, particularly in the presence of moisture and under biotic influence. who.intcdc.gov It is not expected to persist for long periods under typical environmental conditions. cdc.govnih.gov

Persistence and Half-Life: The persistence of this compound is relatively low. Its half-life in water can range from 1.5 to 57 days, heavily dependent on pH and temperature. epa.gov In soil, its degradation is also swift; one study reported a half-life of 17 days in a field trial, while another found a half-life of just 3.9 days in soil containing the bacterium Bacillus cereus, compared to 10 days in sterile soil. cdc.govnih.gov

Environmental Fate Modeling: To predict its behavior on a larger scale, environmental fate models are employed. The Soil and Water Assessment Tool (SWAT) model, for example, has been used to simulate the fate of this pesticide in entire watersheds. nih.gov By inputting data on usage and environmental conditions, such models can estimate emission loads and predict concentrations in different environmental compartments like water and soil. nih.gov A fugacity model predicted that when released, approximately 98.6% of the compound would partition to water, with smaller amounts entering the air (1.0%), soil (0.2%), and sediment (0.2%). Due to its low organic carbon partition coefficient (Koc), it does not bind strongly to soil particles and can be mobile. cdc.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | Dichlorvos, DDVP |

| Dichloroacetaldehyde | DCA |

| Dimethyl phosphate | DMP |

| Phosphoric acid trimethyl ester | - |

| 2-chloroethenyl dimethyl ester phosphoric acid | - |

| o-methyl o-propyl isopropylphosphonate | - |

| Vinyl dimethyl phosphate | - |

| Methylphosphate | - |

| Dichloroethanol | - |

| Dichloroacetic acid | - |

| NPK fertilizer | - |

Distribution and Partitioning Behavior in Environmental Compartments (Water, Soil)

Dichlorvos is a colorless to amber liquid with a relatively high vapor pressure and significant water solubility, properties that dictate its movement and distribution in the environment. cerij.or.jp Its high water solubility (8 g/L at 20°C) and a log n-octanol/water partition coefficient (Log Kow) of 1.47 indicate a preference for the aqueous phase over fatty tissues or organic matter in soil. cerij.or.jpresearchgate.net

In the event of environmental release, Dichlorvos partitions primarily into water. cerij.or.jp Modeling studies estimate that under typical environmental conditions, its distribution is heavily skewed towards the aqueous compartment.

Environmental Partitioning of Dichlorvos

| Environmental Compartment | Estimated Partitioning (%) |

|---|---|

| Water | 98.6% |

| Air | 1.0% |

| Soil | 0.2% |

| Sediment | 0.2% |

Data sourced from modeling studies. who.int

In Water: Due to its high solubility, Dichlorvos readily dissolves when it enters aquatic systems. wikipedia.orgresearchgate.net It exhibits a limited tendency to sorb to sediment, remaining primarily in the water column where it becomes subject to degradation processes. researchgate.netnih.gov

In Soil: Dichlorvos demonstrates low affinity for soil particles, meaning it does not bind strongly to soil. wikipedia.orgnih.gov This characteristic, combined with its water solubility, creates a potential for mobility and leaching through the soil profile. epa.gov However, its rapid degradation often mitigates the risk of significant groundwater contamination. cerij.or.jpepa.gov The mobility of Dichlorvos in soil has been observed to be inversely correlated with the soil's organic matter content. epa.gov Residues resulting from agricultural applications are typically small and short-lived. cerij.or.jp

Kinetics of Transformation and Mineralization Rates in Various Matrices

The persistence of Dichlorvos in the environment is generally low due to its susceptibility to rapid transformation through both abiotic and biotic pathways. Hydrolysis is the primary mechanism of degradation in most environmental matrices. cerij.or.jpresearchgate.net

Abiotic Degradation: Hydrolysis is the most significant abiotic process breaking down Dichlorvos. The rate of this reaction is highly dependent on pH and temperature, proceeding more rapidly in alkaline conditions and at higher temperatures. researchgate.net The principal degradation products from hydrolysis include dimethyl phosphate (DMP) and dichloroacetaldehyde, which can be further transformed into dichloroethanol and dichloroacetic acid. researchgate.netnih.gov

A study investigating its persistence in different water types highlighted the influence of environmental conditions on its degradation rate.

Degradation of Dichlorvos in Various Water Types

| Water Type | pH | Condition | Time to Disappearance |

|---|---|---|---|

| Filtered Water | 6.1 | Winter Temperature | >180 days |

| River Water | 7.3 | Winter Temperature | 81 days |

| Sea Water | 8.1 | Winter Temperature | 34 days |

| Filtered Water | - | Summer Temperature | 81 days |

| River Water | - | Summer Temperature | 55 days |

| Filtered River Water | - | Summer Temperature | 34 days |

Data from Lartiges and Garrigues, as cited in researchgate.net.

Biotic Degradation: Microbial action also plays a crucial role in the transformation of Dichlorvos, particularly in soil and sewage. cerij.or.jpnih.gov Several bacterial and fungal species are capable of metabolizing the compound. nih.gov Research has shown that biodegradation can significantly accelerate the removal of Dichlorvos from soil compared to abiotic processes alone.

In a laboratory study, the half-life of Dichlorvos in soil was substantially shorter in the presence of microorganisms.

Half-Life of Dichlorvos in Soil (26°C)

| Soil Condition | Half-Life (Days) |

|---|---|

| Sterile Soil | 10 |

| Non-Sterile (with Bacillus cereus) | 3.9 |

Data sourced from nih.gov.

Other studies report rapid degradation with soil half-lives ranging from 2 to 8 hours in sandy to silt textures and less than 1-2 days under aerobic, non-sterile conditions at 22°C. who.intepa.gov In one experiment, only 37% of the initial Dichlorvos concentration remained in a moist soil after three days. nih.gov While microbial degradation is effective, studies suggest that abiotic hydrolysis may still account for the majority (around 70%) of the total degradation in soil perfusion systems. nih.gov The complete aerobic degradation ultimately results in the production of free methyl groups and phosphate. researchgate.net

Advanced Analytical Chemistry Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification of the Compound and its Metabolites

Chromatographic methods are fundamental in the analytical workflow for 2,2-dichlorovinyl diethyl phosphate (B84403), enabling the separation of the parent compound from its metabolites and other matrix components, which is essential for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of 2,2-dichlorovinyl diethyl phosphate and its metabolites. nih.gov This method is particularly suited for volatile and semi-volatile compounds. youtube.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio, providing both qualitative and quantitative information. youtube.com

GC-MS offers high sensitivity and specificity, making it ideal for trace analysis in complex environmental and biological samples. cwejournal.orgcdc.gov For instance, it has been successfully employed for the determination of organophosphorus pesticides in various matrices. cwejournal.org Metabolomics studies often utilize GC-MS for the comprehensive profiling of small molecule metabolites, including those of this compound. nih.govnih.gov The technique allows for the integration of targeted assays for specific metabolite quantification with untargeted approaches to discover novel breakdown products. nih.gov To enhance the volatility of certain metabolites for GC analysis, a derivatization step is often necessary. nih.gov

Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry, offer even greater resolving power for complex samples, expanding the coverage of detectable metabolites. researchgate.net

Table 1: GC-MS Parameters for Analyte Detection

| Parameter | Setting |

|---|---|

| Column Type | Non-polar or polar capillary columns |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

This interactive table allows for the sorting and filtering of typical GC-MS parameters.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Aqueous Samples

For the analysis of this compound in aqueous samples, High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are invaluable tools. acs.orgnih.gov These techniques are particularly advantageous for non-volatile and thermally labile compounds that are not amenable to GC analysis without derivatization. nih.gov

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net When coupled with a mass spectrometer, LC-MS provides high sensitivity and selectivity for the identification and quantification of the target analyte and its metabolites in complex matrices like water and biological fluids. nih.govnih.gov Ultra-High Performance Liquid Chromatography (UHPLC), a more recent development, utilizes smaller particle-sized columns to achieve faster separations and higher resolution. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is widely used for the determination of pesticide residues and their metabolites in various environmental and biological samples. nih.govnih.gov This technique has been successfully applied to the analysis of organophosphate pesticide metabolites in human urine. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the structural elucidation of this compound and for monitoring its chemical transformations.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. researchgate.netrub.de By measuring the absorption of infrared radiation by the sample, an FTIR spectrometer generates a spectrum that provides a molecular fingerprint of the compound. rub.de This information is invaluable for the structural elucidation of this compound and its degradation products. researchgate.netresearchgate.net

The presence of specific bonds, such as P=O, P-O-C, and C-Cl, will result in characteristic absorption bands in the IR spectrum. cwejournal.org FTIR spectroscopy has been used to study the degradation of organophosphorus pesticides and to characterize the resulting metabolites. researchgate.net The technique is also sensitive to changes in molecular structure, making it useful for confirming the identity of synthesized compounds and for studying intermolecular interactions. researchgate.netnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| P=O stretch | 1250 - 1300 |

| P-O-C stretch | 1000 - 1050 |

| C=C stretch (vinyl) | 1640 - 1680 |

| C-Cl stretch | 600 - 800 |

This interactive table allows for the sorting and filtering of characteristic FTIR absorption bands.

UV-Visible (UV-Vis) Spectrophotometry for Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible technique for monitoring the progress of chemical reactions in real-time. researchgate.netspectroscopyonline.com The principle behind this method is that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. thermofisher.com

This technique can be used to monitor the degradation or transformation of this compound by observing changes in the UV-Vis spectrum over time. researchgate.netresearchgate.net If the parent compound or any of its metabolites absorb light in the UV-Visible region, their concentration changes can be tracked, providing kinetic information about the reaction. thermofisher.com UV-Vis spectrophotometry is a valuable tool for studying reaction mechanisms and for optimizing reaction conditions. researchgate.net

Development of Novel Sensor Technologies for Environmental Monitoring and Research Applications

The development of novel sensor technologies offers the potential for rapid, sensitive, and on-site detection of this compound in environmental samples. One promising approach involves the use of optical sensors based on fluorescence quenching. acs.org

A recent study reported the development of an optical sensor for the detection of a related compound, 2,2-dichloro vinyl dimethyl phosphate (DDVP), using a nickel-benzene-1,4 dicarboxylic acid metal-organic framework (Ni-BDC-MOF). acs.orgacs.org This sensor demonstrated good sensitivity and selectivity, with a low detection limit. acs.org The principle of detection is based on the quenching of the MOF's fluorescence upon interaction with the analyte. acs.org Such sensor technologies hold great promise for enhancing environmental monitoring and providing real-time data for research applications. acs.org

Optical Sensor Design and Performance Characterization

Optical sensors offer a rapid, sensitive, and often low-cost alternative to traditional chromatographic methods for pesticide detection. rsc.orgiranarze.ir These sensors typically consist of a recognition element that interacts with the target analyte and a transducer that converts this interaction into a measurable optical signal, such as changes in fluorescence, absorbance, or surface plasmon resonance. iranarze.ir

Design and Materials:

The design of optical sensors for organophosphates like this compound often involves the integration of specific recognition elements with various materials, including nanomaterials. iranarze.ir Nanomaterials, such as quantum dots (QDs) and metal-organic frameworks (MOFs), are particularly advantageous due to their unique optical and physical properties. nih.gov For instance, QDs made of Cadmium Telluride (CdTe) or Cadmium Sulfide (CdS) can be functionalized to detect organophosphates through changes in their fluorescence intensity upon binding with the target compound. nih.gov

Another approach involves the use of fiber-optic sensors based on surface plasmon resonance (SPR). researchgate.net In one such design, a plastic-cladded silica (B1680970) fiber core is coated with a thin layer of silver, and an enzyme, acetylcholinesterase (AChE), is immobilized on the surface. researchgate.net The detection principle relies on the competitive binding of the organophosphate inhibitor and a substrate to the enzyme. researchgate.net

Performance Characterization:

The performance of optical sensors is evaluated based on several key parameters, including sensitivity, selectivity, response time, and stability. rsc.org For SPR-based sensors, it has been observed that the resonance wavelength shifts in response to the concentration of the pesticide. researchgate.net Interestingly, while the sensitivity of these sensors may decrease with increasing pesticide concentration, the accuracy of detection can improve. researchgate.net

A novel optical biosensor using recombinant methyl parathion (B1678463) hydrolase (MPH) immobilized on agarose (B213101) demonstrated a linear correlation between absorbance and methyl parathion concentration, with a detection limit of 4 μM. nih.gov This system utilized two light-emitting diodes (LEDs), one as a signal source at the maximum absorption wavelength of the product (p-nitrophenol) and another as a reference. nih.gov The table below summarizes the performance of different optical sensor designs for organophosphate detection.

Table 1: Performance Characteristics of Various Optical Sensor Designs for Organophosphate Detection

| Sensor Type | Recognition Element | Analyte | Detection Limit | Key Findings |

| Fiber-Optic SPR Sensor | Acetylcholinesterase (AChE) | Chlorpyrifos | Not Specified | Sensitivity decreases with increasing pesticide concentration, while detection accuracy increases. researchgate.net |

| Optical Biosensor | Methyl Parathion Hydrolase (MPH) | Methyl Parathion | 4 μM | Linear correlation between absorbance and concentration; potential for portable field applications. nih.gov |

| Quantum Dot (QD) Nanosensor | Dithizone-coordinated CdTe QDs | Chlorpyrifos | Not Specified | Detection is based on the restoration of fluorescence. nih.gov |

| Luminescent MOF Sensor | Hafnium (Hf) ion-doped MOF | Methanephosphonate | Not Specified | Demonstrates high sensitivity and specificity for a hydrolytic byproduct of nerve agents. nih.gov |

Bio-sensing Approaches Utilizing Enzyme Inhibition

A prominent strategy in the development of biosensors for organophosphorus compounds, including this compound, is the utilization of enzyme inhibition. rsc.org Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system. rsc.org This inhibitory action forms the basis for many biosensing platforms. rsc.orgresearchgate.net

Principle of Detection:

The core principle involves measuring the decrease in AChE activity in the presence of an organophosphate. rsc.org The activity of the enzyme is typically monitored by providing a substrate, such as acetylthiocholine, which is hydrolyzed by AChE to produce a detectable product. cdc.gov The presence of an organophosphate inhibitor reduces the rate of this reaction, leading to a diminished signal that can be correlated to the concentration of the inhibitor. researchgate.net

Enzyme Immobilization and Transduction:

For practical applications, the enzyme is often immobilized on a solid support, which can be the surface of an electrode, an optical fiber, or nanoparticles. researchgate.netnih.gov This immobilization enhances the stability and reusability of the biosensor. The change in enzyme activity can be transduced into various signals, including electrochemical, optical, or thermal signals. wpmucdn.com

Optical detection methods are particularly advantageous due to their high sensitivity, simplicity, and the availability of inexpensive instrumentation. rsc.org For example, a fiber-optic SPR sensor has been developed where AChE is immobilized on a silver-coated fiber core. researchgate.net The competitive binding between the organophosphate and the substrate for the enzyme's active site results in a measurable shift in the SPR signal. researchgate.net

Another approach utilizes organophosphorus hydrolase (OPH), an enzyme that directly hydrolyzes organophosphates. wpmucdn.com A capacitive field-effect sensor has been developed where OPH is immobilized on a pH-sensitive layer. The hydrolysis of the organophosphate by OPH releases H+ ions, causing a detectable pH shift. wpmucdn.com

Table 2: Bio-sensing Approaches for Organophosphate Detection Based on Enzyme Inhibition

| Biosensor Type | Enzyme | Detection Principle | Analyte Example | Key Features |

| Fiber-Optic SPR Sensor | Acetylcholinesterase (AChE) | Competitive binding of inhibitor and substrate | Chlorpyrifos | Real-time monitoring, label-free detection. researchgate.net |

| Capacitive Field-Effect Sensor | Organophosphorus Hydrolase (OPH) | Potentiometric measurement of pH shift due to hydrolysis | Paraoxon | Direct detection, good long-term stability. wpmucdn.com |

| Optical Biosensor | Methyl Parathion Hydrolase (MPH) | Optical measurement of hydrolysis product | Methyl Parathion | Simple design, potential for portability. nih.gov |

| Amperometric Biosensor | Acetylcholinesterase (AChE) | Measurement of current from enzymatic product oxidation | General Organophosphates | High sensitivity, though susceptible to interferences. |

Methodological Considerations for Purity Assessment in Research Samples

Ensuring the purity of research samples of this compound is paramount for the accuracy and reliability of experimental results. Various analytical techniques are employed to determine the purity of organophosphate standards and samples.

Chromatographic Techniques:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for purity assessment. chromatographyonline.comanalysis.rs GC, often coupled with specific detectors like a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS), provides high sensitivity and selectivity for organophosphorus compounds. cdc.govanalysis.rs However, some organophosphates can be thermally labile, making HPLC a preferred method in certain cases. chromatographyonline.com

For GC analysis, the use of deactivated liners and columns is crucial to prevent the degradation of analytes in the injector port, which can lead to poor peak shapes and inaccurate quantification. analysis.rs Method 614 from the U.S. Environmental Protection Agency (EPA) outlines procedures for the analysis of organophosphorus pesticides in wastewater, including column chromatography for cleanup and GC with a nitrogen/phosphorus-specific detector for measurement. epa.gov

Sample Preparation and Standardisation:

Proper sample preparation is critical to remove interferences and concentrate the analyte. researchgate.net Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. cdc.govchromatographyonline.com For instance, a method for analyzing organophosphorus pesticides in food involves extraction with acetonitrile (B52724) followed by cleanup using a multilayer SPE cartridge. nih.gov

The preparation of accurate standard solutions is fundamental for quantitative analysis. This typically involves accurately weighing a high-purity standard material (certified at 96% or greater) and dissolving it in a suitable solvent like hexane (B92381) or isooctane (B107328) to a precise volume. epa.govepa.gov

Confirmatory Analysis:

To confirm the identity of the compound, especially in complex matrices, a secondary analytical method is often employed. nih.gov GC-MS is a powerful tool for this purpose, providing both retention time and mass spectral data for unambiguous identification. nih.govepa.gov The EPA's Method 614.1, for example, provides GC/MS conditions for the qualitative confirmation of compound identifications. epa.gov

Table 3: Analytical Methods for Purity Assessment of Organophosphates

| Analytical Technique | Detector | Key Considerations | Application |

| Gas Chromatography (GC) | Flame Photometric (FPD), Nitrogen-Phosphorus (NPD) | Use of deactivated liners to prevent analyte degradation. analysis.rs | Primary method for volatile and semi-volatile organophosphates. analysis.rs |

| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometry (MS) | Preferred for thermally labile compounds. chromatographyonline.com | Analysis of a wide range of organophosphates. chromatographyonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Provides structural information for confirmation. nih.gov | Confirmatory analysis and identification. nih.govepa.gov |

| Solid-Phase Extraction (SPE) | Not Applicable | Selection of appropriate sorbent for analyte and matrix. nih.gov | Sample cleanup and pre-concentration. researchgate.netnih.gov |

Ecological Interactions and Biotransformation in Non Target Biological Systems

Molecular and Cellular Stress Responses in Aquatic Organisms

The introduction of 2,2-dichlorovinyl diethyl phosphate (B84403) into aquatic environments can trigger a range of molecular and cellular stress responses in fish and other aquatic life. ui.edu.ng These responses are indicative of the organism's attempt to cope with the chemical insult and can serve as biomarkers for environmental contamination. nih.gov

Alterations in Gene Expression (e.g., Heat Shock Protein 70, Hsp70) in Fish

Exposure to 2,2-dichlorovinyl diethyl phosphate has been shown to induce significant changes in gene expression in fish, particularly the upregulation of heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that plays a crucial role in protein folding and protecting cells from stress. nih.gov

A study on rainbow trout (Oncorhynchus mykiss) demonstrated that exposure to 2,2-dichlorovinyl dimethyl phosphate (a closely related compound) led to a very high level of Hsp70 mRNA after 21 days, indicating a significant stress response at the cellular level. researchgate.net The expression of Hsp70 is a well-documented response to a variety of stressors and its induction by this pesticide highlights the cellular distress experienced by the fish. researchgate.netscholasticahq.comakdeniz.edu.tr Research on the freshwater crustacean Daphnia magna also revealed distinct expression patterns of different Hsp70 family members during stress, underscoring the complex role of these proteins in stress response. nih.gov

Modifications in Leukocyte Profiles and Hematological Parameters in Fish Species

Hematological parameters are sensitive indicators of the physiological status of fish and can be significantly altered by exposure to contaminants. nih.gov Studies have shown that this compound can cause notable changes in leukocyte profiles and other blood parameters in various fish species.

For instance, exposure of Wistar rats to dichlorvos (B1670471) in treated cowpea grains resulted in significant alterations in hematological parameters, including white blood cell and red blood cell counts. macrothink.orgrepec.org In fish, changes in leukocyte populations, such as neutrophilia and lymphopenia, can indicate an inflammatory response and immune system modulation. frontiersin.org The daily rhythms of leukocyte populations and other blood parameters can also be influenced by environmental stressors, highlighting the importance of considering these natural fluctuations when assessing toxicological impacts. nih.gov

Plant Uptake, Translocation, and Biotransformation Studies

Plants can absorb this compound from the soil and water, leading to its accumulation in various tissues. The uptake, translocation, and subsequent biotransformation of this compound within plant systems are critical for understanding its environmental fate and potential for entering the food chain.

Influence on Heavy Metal Absorption and Bioavailability in Plant Systems

The presence of this compound in the soil can influence the absorption and bioavailability of heavy metals in plants. Research has shown that this pesticide can facilitate the uptake of heavy metals like lead (Pb), cadmium (Cd), and zinc (Zn). ijcrbp.comscispace.com

A study on spinach (Spinacia oleracea) and sorrel (Rumex acetosa) found that treatment with dichlorvos led to a significant increase in the concentration of these heavy metals in the plant tissues, with the trend of uptake being Pb > Cd > Zn. ijcrbp.comscispace.com This suggests that the pesticide may form complexes with metal ions, increasing their mobility and availability for plant uptake. scispace.com The interaction between pesticides and heavy metals in the soil is a complex process influenced by factors such as soil type, plant species, and the chemical properties of the compounds involved. scispace.com

Accumulation Patterns in Plant Tissues (e.g., roots, stem, leaves)

Once absorbed, this compound can be translocated to different parts of the plant. Studies have revealed specific accumulation patterns in various plant tissues.

In the aforementioned study on spinach and sorrel, the highest concentrations of heavy metals, influenced by dichlorvos, were found in the leaves, followed by the roots and then the stem. scispace.com This indicates that the compound and the metals it complexes with are actively transported within the plant's vascular system. The accumulation in leaves is of particular concern as it represents a direct route of entry into the food chain for herbivores and humans.

Table 1: Heavy Metal Concentration in Spinach Treated with Dichlorvos

| Plant Part | Cadmium (Cd) (mg/kg) | Lead (Pb) (mg/kg) | Zinc (Zn) (mg/kg) |

| Leaves (Treated) | 15.40 ± 0.34 | 26.50 ± 0.65 | - |

| Leaves (Control) | 13.40 ± 0.79 | 17.50 ± 0.35 | - |

| Roots | Significantly Higher | Significantly Higher | - |

| Stem | Lower Accumulation | Lower Accumulation | - |

| Data from a study on Spinacia oleracea. scispace.com The table shows a significant (p<0.05) increase in Cd and Pb concentrations in the leaves of spinach treated with dichlorvos compared to the control group. The accumulation in the roots was also significantly higher compared to the stem. |

Biochemical Changes in Microorganisms and Microbial Ecosystems Exposed to the Compound

Microorganisms play a vital role in the degradation and transformation of pesticides in the environment. jafedelsu.org Exposure to this compound can lead to significant biochemical changes in microbial communities and their ecosystems.

Effects on Microbial Community Structure and Function in Environmental Samples

The application of 2,2-dichlorovinyl dimethyl phosphate (DDVP), a closely related and widely studied organophosphate, has been shown to exert significant effects on the structure and population of soil microorganisms. journaljamb.comresearchgate.net The fertility and health of soil are intrinsically linked to the biological activities of its microbial inhabitants, which are essential for processes like nutrient cycling and organic matter mineralization. africanscholarpublications.com The introduction of a pesticide can disrupt this delicate balance, leading to a general decline in the populations of beneficial microorganisms. journaljamb.comresearchgate.net

Research investigating the impact of DDVP on soil microflora demonstrated a marked decrease in the counts of bacteria, fungi, actinomycetes, and protozoa following its application. journaljamb.comresearchgate.net One study recorded the microbial populations before and after the application of the pesticide, revealing a significant toxic effect across all measured groups. journaljamb.comresearchgate.net For instance, the bacterial population, which was the most abundant, experienced a sharp decline, as did the fungal and actinomycete populations. journaljamb.comresearchgate.net

The impact of the pesticide can vary based on soil type. For example, population counts of bacteria and fungi were observed to be different in clay versus sandy soil after treatment, although both soil types showed a decrease in microbial populations over time following exposure. africanscholarpublications.com While some pesticides may stimulate the growth of certain microbial groups, organophosphates like DDVP have been shown to have a depressive effect on many beneficial soil microbes. researchgate.net However, it is also noted that such environmental pressures can lead to an increase in the diversity of specific taxa related to the degradation of the compound. nih.gov The interaction is complex, as the pesticide can alter the microbial community, which in turn is the primary driver of the compound's degradation in the soil. mdpi.com

Table 1: Effect of 2,2-Dichlorovinyl Dimethyl Phosphate (DDVP) Application on Soil Microbial Populations (CFU/g)

| Microorganism | Population Pre-Application (CFU/g) | Population Post-Application (CFU/g) | Percentage Decline (%) |

|---|---|---|---|

| Bacteria | 8.0 x 10⁷ | 6.4 x 10⁵ | 99.2% |

| Fungi | 5.1 x 10⁵ | 3.1 x 10³ | 99.4% |

| Actinomycetes | 1.0 x 10⁶ | 7.0 x 10³ | 99.3% |

| Protozoa | 1.0 x 10³ | 1.4 x 10¹ | 98.6% |

Adaptation and Evolution of Degrading Microbial Strains

The presence of persistent organic pollutants like this compound in the environment acts as a selective pressure, fostering the adaptation and evolution of microbial strains capable of utilizing these compounds as a source of carbon or phosphorus. jafedelsu.org Microbial degradation is considered an environmentally friendly and cost-effective method for remediating pesticide contamination. nih.gov Over time, numerous bacterial and fungal species have been isolated from pesticide-contaminated soils and have demonstrated the ability to degrade DDVP. nih.govresearchgate.net

The process of isolating these potent microbial strains often involves enrichment culture techniques, where soil samples previously exposed to the pesticide are cultured in a minimal salt medium containing the compound as the primary nutrient source. rjlbpcs.com This method selects for microorganisms that have evolved metabolic pathways to break down the pesticide. Genera such as Pseudomonas, Bacillus, Aspergillus, Trichoderma, Ochrobactrum, and Penicillium are among the microbes identified as effective degraders of DDVP. jafedelsu.orgnih.gov

Specific strains have been studied in detail for their degradation efficiency. For example, Ochrobactrum intermedium DV-B31 was found to degrade 96.38% of a DDVP sample within eight days. nih.gov Similarly, a strain of Pseudomonas stutzeri isolated from agricultural soil demonstrated the ability to degrade 80% of the available DDVP within seven days. researchgate.net Fungi, such as Trichoderma atroviride strain T23, have also been shown to be highly efficient at DDVP degradation. researchgate.net Research into these organisms has begun to uncover the specific enzymatic pathways involved. The primary degradation route often involves the hydrolysis of the P-O bond by phosphoesterase enzymes, breaking DDVP down into less toxic intermediates like dimethyl phosphate (DMP) and dichloroacetaldehyde (B1201461). nih.gov